molecular formula C12H20N2O3S2 B563856 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane CAS No. 1031239-28-7

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

Cat. No.: B563856
CAS No.: 1031239-28-7
M. Wt: 304.423
InChI Key: GFRKEFDSVIQXSW-UHFFFAOYSA-N
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Description

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is a synthetic compound belonging to the family of isothiocyanates. It is a potent bioactive molecule that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: It has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways involved in disease.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane involves its interaction with specific molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl isothiocyanate: Another isothiocyanate compound with similar bioactive properties.

    Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables with known anticancer effects.

    Allyl isothiocyanate: A compound with antimicrobial properties used in food preservation.

Uniqueness

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is unique due to its specific chemical structure, which allows for multiple functional groups to be introduced into a molecule. This versatility makes it a valuable tool in synthetic chemistry and a promising candidate for various scientific research applications.

Properties

IUPAC Name

1-isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S2/c18-11-13-3-1-5-15-7-9-17-10-8-16-6-2-4-14-12-19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRKEFDSVIQXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)COCCOCCOCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675701
Record name 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031239-28-7
Record name 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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